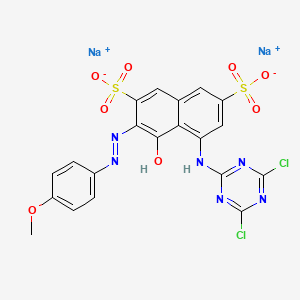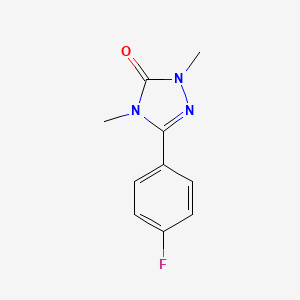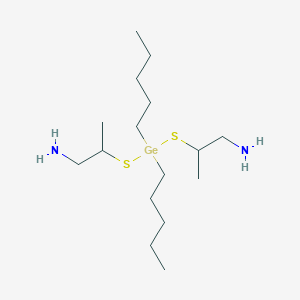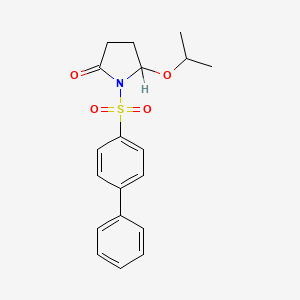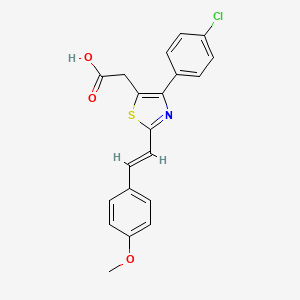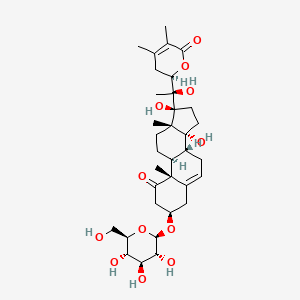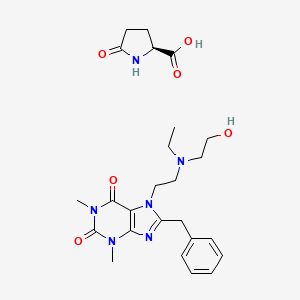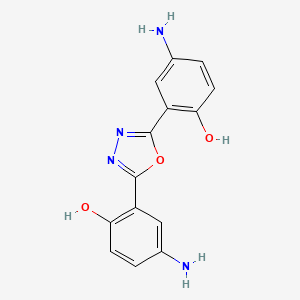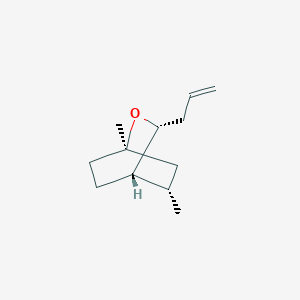
2-Oxabicyclo(2.2.2)octane, 1,5-dimethyl-3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane is a bicyclic organic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the oxabicyclo[2.2.2]octane core with high efficiency and selectivity.
Industrial Production Methods
While specific industrial production methods for 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure consistent yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the allyl group.
Applications De Recherche Scientifique
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds for studying biological pathways.
Medicine: Utilized in drug discovery for developing new therapeutic agents.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core provides a rigid framework that can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher reactivity.
Cubane: Notable for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar core structure but lacks the oxygen atom, affecting its chemical properties.
Uniqueness
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane stands out due to its oxabicyclo[2.2.2]octane core, which imparts unique physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. These characteristics make it a valuable scaffold in drug discovery and other applications .
Propriétés
Numéro CAS |
71477-76-4 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(1R,3R,4S,5S)-1,5-dimethyl-3-prop-2-enyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H20O/c1-4-5-11-10-6-7-12(3,13-11)8-9(10)2/h4,9-11H,1,5-8H2,2-3H3/t9-,10-,11+,12+/m0/s1 |
Clé InChI |
PEUAQZVDQYVDLY-NNYUYHANSA-N |
SMILES isomérique |
C[C@H]1C[C@]2(CC[C@@H]1[C@H](O2)CC=C)C |
SMILES canonique |
CC1CC2(CCC1C(O2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


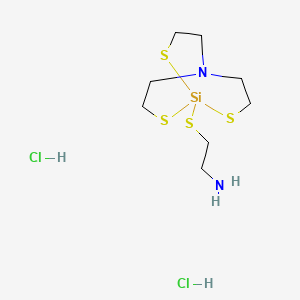
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
